molecular formula C16H16ClNO2S B2565233 (E)-3-(2-chlorophenyl)-N-(3-hydroxy-3-(thiophen-2-yl)propyl)acrylamide CAS No. 1421586-57-3

(E)-3-(2-chlorophenyl)-N-(3-hydroxy-3-(thiophen-2-yl)propyl)acrylamide

Cat. No. B2565233
CAS RN: 1421586-57-3
M. Wt: 321.82
InChI Key: HNASLULXEYYARG-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(2-chlorophenyl)-N-(3-hydroxy-3-(thiophen-2-yl)propyl)acrylamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of acrylamides, which are widely used in various fields, including medicine, agriculture, and industry.

Scientific Research Applications

Antipathogenic Activity

Acylthioureas, which share structural similarities with the compound of interest, particularly in the presence of chlorophenyl and thiophene moieties, have been synthesized and tested for their interaction with bacterial cells. These compounds demonstrate significant antipathogenic activity, especially against strains known for their ability to grow in biofilms, such as Pseudomonas aeruginosa and Staphylococcus aureus. This suggests potential applications in developing new antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).

Corrosion Inhibition

New photo-cross-linkable polymers, containing chlorophenyl groups similar to the compound , have been synthesized and shown to be effective corrosion inhibitors for mild steel in hydrochloric acid solutions. These findings open the door to applications in corrosion protection, highlighting the potential of such compounds to serve as protective coatings in various industrial applications (Baskar, Kesavan, Gopiraman, & Subramanian, 2014).

Polymerization Reaction Mechanisms

The polymerization kinetics of compounds containing thiophene units have been studied, revealing insights into the mechanisms of polymer formation and the potential for creating novel polymeric materials. These studies are crucial for understanding how to manipulate chemical structures to achieve desired properties in polymers (Cho, Kim, Kim, & Kim, 1999).

Protein Interaction Studies

Acrylamide derivatives have been utilized in studies to probe protein interactions, particularly through the quenching of fluorescence. This application is significant in biochemistry for understanding protein structure and dynamics, offering a method to study protein conformations and interactions with other molecules (Eftink & Ghiron, 1976).

Molecular Engineering for Solar Cells

The engineering of organic sensitizers, incorporating thiophene and cyanoacrylic acid groups, for solar cell applications demonstrates the versatility of these chemical structures in harvesting solar energy. These sensitizers show high efficiency in converting photons to current, underscoring the potential for such compounds in renewable energy technologies (Kim et al., 2006).

properties

IUPAC Name

(E)-3-(2-chlorophenyl)-N-(3-hydroxy-3-thiophen-2-ylpropyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO2S/c17-13-5-2-1-4-12(13)7-8-16(20)18-10-9-14(19)15-6-3-11-21-15/h1-8,11,14,19H,9-10H2,(H,18,20)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNASLULXEYYARG-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC(=O)NCCC(C2=CC=CS2)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C(=O)NCCC(C2=CC=CS2)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(2-chlorophenyl)-N-(3-hydroxy-3-(thiophen-2-yl)propyl)acrylamide

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